2,4-Xylenesulfonic acid monohydrate

Beschreibung

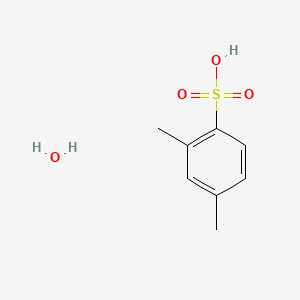

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,4-dimethylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCBEFDSITHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872343 | |

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58811-92-0 | |

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Xylenesulfonic Acid Monohydrate

This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and applications of 2,4-Xylenesulfonic acid monohydrate, tailored for researchers, scientists, and professionals in drug development.

Introduction and Molecular Identity

2,4-Xylenesulfonic acid (IUPAC name: 2,4-dimethylbenzenesulfonic acid) is a strong organic acid belonging to the family of aromatic sulfonic acids.[1] It is structurally characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonic acid moiety at position 1.[2] The presence of the sulfonic acid group confers strong acidic properties, while the aromatic ring and methyl groups provide organic solubility and specific reactivity.[1] This guide focuses on the monohydrate form, which is a common state for this compound.

The dual nature of its structure—a hydrophilic, strongly acidic functional group attached to a hydrophobic aromatic scaffold—makes it a versatile tool in organic chemistry.[3] It is widely recognized as a potent catalyst and a valuable chemical intermediate in various industrial and research settings.[4]

dot graph { layout=neato; node [shape=plaintext]; size="4,4";

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H_O3 [label="H"]; CH3_2 [label="CH₃"]; CH3_4 [label="CH₃"]; H_3 [label="H"]; H_5 [label="H"]; H_6 [label="H"]; H2O [label="・H₂O", fontcolor="#5F6368"];

// Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position substituents S [pos="0,2.4!"]; O1 [pos="-0.7,3.2!"]; O2 [pos="0.7,3.2!"]; O3 [pos="0,3.6!"]; H_O3 [pos="0,4.2!"]; CH3_2 [pos="-2.08,1.2!"]; CH3_4 [pos="0,-2.4!"]; H_3 [pos="-1.75,-1.0!"]; H_5 [pos="1.75,-1.0!"]; H_6 [pos="1.75,1.0!"]; H2O [pos="2.5, -2.0!"];

// Draw bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- O3; O3 -- H_O3; C2 -- CH3_2; C4 -- CH3_4; C3 -- H_3; C5 -- H_5; C6 -- H_6; } Caption: Chemical Structure of 2,4-Xylenesulfonic Acid Monohydrate.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2,4-Xylenesulfonic acid are dictated by its molecular structure. It typically appears as a white crystalline solid.[4]

Table 1: Physicochemical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,4-Dimethylbenzenesulfonic acid | [2] |

| Synonyms | m-Xylene-4-sulfonic acid | [2] |

| CAS Number | 58811-92-0 (Monohydrate), 25321-41-9 (Anhydrous) | [5] |

| Molecular Formula | C₈H₁₂O₄S (Monohydrate) | |

| Molecular Weight | 204.24 g/mol (Monohydrate), 186.23 g/mol (Anhydrous) | [2] |

| Appearance | White crystalline solid | [4] |

| Melting Point | <2 °C (for a related 80-85% solution, indicates high solubility) | [6] |

| Acidity (pKa) | Strong acid; pH of solution <1. Predicted pKa for related arenesulfonic acids is ~ -0.5 to -2.8. | [6][7][8] |

| Solubility | Soluble in water (67 g/100 mL for a related mixture). Soluble in alcohols. | [6] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons. The three aromatic protons will appear as distinct signals (singlet and two doublets) in the aromatic region (typically δ 7.0-8.0 ppm). The two methyl groups will appear as sharp singlets in the aliphatic region (typically δ 2.0-2.5 ppm). The acidic proton of the sulfonyl group and the water molecule may be observable as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the methyl carbons.

-

-

Mass Spectrometry (MS):

-

In techniques like electrospray ionization (ESI) mass spectrometry, 2,4-xylenesulfonic acid is typically detected in negative ion mode. The expected prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the anhydrous form (185.03).[2]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides key information about the functional groups. Characteristic absorption bands include:

-

Strong, broad O-H stretching vibrations from the sulfonic acid and water of hydration (around 3400-3000 cm⁻¹).

-

C-H stretching from the aromatic ring and methyl groups (around 3100-2850 cm⁻¹).

-

Asymmetric and symmetric S=O stretching vibrations, which are characteristic of sulfonic acids (typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions).

-

C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹).

-

-

Reactivity, Stability, and Handling

Chemical Reactivity

2,4-Xylenesulfonic acid is a strong, non-oxidizing acid, which is a key attribute for its use as a catalyst in organic synthesis.[3] Its reactivity is centered around the sulfonic acid group and the aromatic ring.

-

Acidity: It readily donates its proton in aqueous solutions and polar organic solvents, making it an effective acid catalyst for reactions like esterification, acetal formation, and dehydration.[3]

-

Thermal Stability: It is stable under normal conditions but will decompose at high temperatures, emitting toxic fumes including oxides of carbon and sulfur.[9]

-

Reactions: It undergoes typical reactions of sulfonic acids. The sulfonic acid group can be removed (desulfonation) under certain conditions, though this generally requires high temperatures in the presence of acid. The aromatic ring can undergo further electrophilic substitution, with the sulfonic acid and methyl groups directing the position of new substituents.

Stability and Incompatibilities

The compound is stable under recommended storage conditions.[6] However, it is hygroscopic and should be protected from moisture if the anhydrous form is required. Key incompatibilities include:

-

Strong Bases/Alkalis: Reacts exothermically in a classic acid-base neutralization.[6]

-

Oxidizing Agents: Incompatible with strong oxidizing materials.[9]

-

Bleach (Hypochlorites): Contact should be avoided.[6]

-

Metals: As a strong acid, it can be corrosive to many metals.[6]

Safe Handling and Storage

Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory.

-

PPE: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Causes severe skin burns and eye damage.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials.[9]

Relevance and Applications in Drug Development

While 2,4-xylenesulfonic acid has major applications in the resin and foundry industries, its properties are highly relevant to pharmaceutical research and development.[4] Aromatic sulfonic acids are a critical class of compounds used in the synthesis and formulation of active pharmaceutical ingredients (APIs).[1]

As a Catalyst in API Synthesis

The synthesis of complex organic molecules, including many APIs, often requires acid catalysis. The ideal acid catalyst for pharmaceutical manufacturing should be efficient, non-oxidizing, and easily separable from the reaction mixture.

-

Causality in Catalyst Choice: 2,4-Xylenesulfonic acid's strong acidity allows it to catalyze reactions at lower temperatures or shorter reaction times compared to weaker acids, which can be crucial for sensitive or complex molecules.[3] Unlike mineral acids such as sulfuric or nitric acid, it is non-oxidizing, preventing unwanted side reactions and degradation of the API. Its organic nature often provides better solubility in the organic solvents used for synthesis.

As a Counterion for Pharmaceutical Salt Formation

Many APIs are basic compounds with poor aqueous solubility or stability. Forming a salt with an acidic counterion is a common and effective strategy to improve these properties.

-

Rationale for Use: Sulfonic acids can be used to form sulfonate (or "besylate," "mesylate," etc., for other specific sulfonic acids) salts.[10] These salts are often highly crystalline with desirable melting points and stability profiles. The choice of counterion is a critical decision in drug development, influencing everything from bioavailability to the final dosage form's manufacturability.[11] While 2,4-xylenesulfonate is not as common as other sulfonates, its properties make it a potential candidate in salt screening studies for new basic drug candidates.

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is paramount in research and drug development. The following protocols are foundational for the quality control of 2,4-Xylenesulfonic acid monohydrate.

Protocol 1: Purity Assay by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of 2,4-xylenesulfonic acid. The principle relies on the separation of the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and deionized water (e.g., 30:70 v/v) containing 0.1% phosphoric acid to ensure the sulfonic acid is in its protonated form.[12] Filter and degas the mobile phase.

-

Standard and Sample Preparation:

-

Accurately weigh approximately 25 mg of 2,4-Xylenesulfonic acid monohydrate reference standard and transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1.0 mg/mL.

-

Prepare the sample for analysis in the same manner.

-

Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Run Time: Approximately 10-15 minutes, ensuring all impurities have eluted.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Identify the peak corresponding to 2,4-xylenesulfonic acid based on the retention time of the standard.

-

Calculate the purity of the sample using the area normalization method:

-

% Purity = (Area of main peak / Total area of all peaks) x 100.

-

-

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol describes the determination of water content to confirm the monohydrate state of the material. The Karl Fischer (KF) reaction is a specific titration based on the reaction of iodine with water. For strong acids, buffering the KF solvent is critical to maintain the optimal pH (5-7) for the reaction and prevent side reactions.[13]

Methodology:

-

Reagent and System Preparation:

-

Use a volumetric Karl Fischer titrator.

-

The titration vessel should be charged with a commercially available buffered Karl Fischer solvent (or methanol buffered with an appropriate base like imidazole) to neutralize the acidic sample upon addition.

-

Titrate the solvent to a dry endpoint using the KF titrant to eliminate any residual moisture in the cell.

-

-

Sample Preparation and Titration:

-

Accurately weigh a suitable amount of 2,4-Xylenesulfonic acid monohydrate (typically 50-100 mg, depending on the titrator sensitivity and reagent titer) directly into the conditioned titration vessel.

-

Ensure the sample dissolves completely.

-

Start the titration. The instrument will automatically add the KF titrant until the endpoint is reached.

-

-

Calculation:

-

The instrument software will calculate the percentage of water based on the sample weight, the volume of titrant used, and the predetermined titer of the KF reagent.

-

The theoretical water content for a perfect monohydrate (C₈H₁₂O₄S, MW = 204.24) is calculated as:

-

% H₂O = (MW of H₂O / MW of Monohydrate) x 100

-

% H₂O = (18.02 / 204.24) x 100 ≈ 8.82%

-

-

The experimental result should be close to this theoretical value.

-

Conclusion

2,4-Xylenesulfonic acid monohydrate is a potent and versatile strong organic acid. Its well-defined chemical properties, including its strong, non-oxidizing acidity and organic solubility, make it a valuable catalyst and synthetic intermediate. For scientists in drug development, understanding its reactivity, analytical profile, and potential applications in both API synthesis and salt formation is essential for leveraging its full potential. Adherence to strict safety protocols and robust analytical methods is critical to ensure its effective and safe utilization in a research and development environment.

References

-

Nease Performance Chemicals. (n.d.). NAXCAT® XSA-90 SAFETY DATA SHEET. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Xylenesulfonic Acid in Advanced Chemical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Xylenesulfonate. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). XYLENE SULFONIC ACID, SODIUM SALT. Retrieved from [Link]

-

The Good Scents Company. (n.d.). xylene sulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Fiume, M. Z., et al. (2011). Safety assessment of xylene sulfonic acid, toluene sulfonic acid, and alkyl aryl sulfonate hydrotropes as used in cosmetics. International Journal of Toxicology, 30(6 Suppl), 270S-83S. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 2,4-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for the Retention of Toluenesulfonic Acid on a BIST™ A Column. Retrieved from [Link]

-

ChemBK. (2024). p-xylene-2-sulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2691468A1 - Compositions containing sulfonic acid catalysts and methods for the preparation and use of the compositions.

-

Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid. Retrieved from [Link]

-

Fox Scientific, Inc. (n.d.). Karl Fischer Analysis of Strong Acid Samples. Retrieved from [Link]

-

Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (2) (SI-35 4D). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,4-Xylenesulfonic Acid: Properties, Uses, and Industrial Significance. Retrieved from [Link]

- Google Patents. (n.d.). WO2022109050A1 - Complexing agent salt formulations of pharmaceutical compounds.

-

OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of calix[14]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Scribd. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Xylene (control). Retrieved from [Link]

-

ResearchGate. (n.d.). pK, values which have been reported for strong acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). d3ma00823a1.pdf. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Xylenesulfonic acid CAS#: 25321-41-9 [m.chemicalbook.com]

- 6. neaseco.com [neaseco.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. XYLENESULFONIC ACID, SODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. WO2022109050A1 - Complexing agent salt formulations of pharmaceutical compounds - Google Patents [patents.google.com]

- 11. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 13. scribd.com [scribd.com]

- 14. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of 2,4-Xylenesulfonic Acid Monohydrate: A Multi-Technique Approach

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The precise structural characterization of active pharmaceutical ingredients (APIs) and key chemical intermediates is a foundational requirement in drug development and chemical synthesis. 2,4-Xylenesulfonic acid, a versatile intermediate and strong acid catalyst, often exists in a hydrated form.[1] The presence and stoichiometry of water molecules are critical, as they directly influence the compound's molecular weight, stability, solubility, and reactivity. This guide presents a comprehensive, field-proven strategy for the unambiguous structure elucidation of 2,4-Xylenesulfonic acid monohydrate. We move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how a confluence of spectroscopic, thermal, and crystallographic data provides a self-validating system for absolute structural confirmation.

Introduction: The Analytical Imperative

2,4-Xylenesulfonic acid (2,4-DBSA) is a significant organocatalyst and a precursor in the synthesis of various compounds, from resins to specialized dyes.[1][2] Its efficacy and the stoichiometry of subsequent reactions depend on an accurate understanding of its starting form. The common commercial form is a hydrate, but assuming the degree of hydration without empirical validation introduces unacceptable risks in a regulated development environment.

This document outlines the logical pathway for confirming the molecular structure, with a particular focus on verifying its existence as a stable monohydrate. The workflow is designed to be systematic, beginning with foundational assessments and culminating in definitive, high-resolution analysis.

Foundational Characterization: Purity and Physicochemical Profile

Before advanced structural analysis, establishing the fundamental properties and purity of the analyte is paramount. This initial phase provides the baseline data against which all subsequent findings are validated.

Physicochemical Data Summary

A summary of the key properties for 2,4-Xylenesulfonic acid and its monohydrate form is presented below. This data is critical for calculating expected outcomes in subsequent experiments, such as mass spectrometry and elemental analysis.

| Property | Anhydrous Form | Monohydrate Form | Data Source(s) |

| Chemical Formula | C₈H₁₀O₃S | C₈H₁₀O₃S · H₂O | [3][4] |

| Molecular Weight | 186.23 g/mol | 204.24 g/mol | [3][4] |

| CAS Number | 88-61-9 | 71599-93-6 (Generic Hydrate) | [3][4] |

| Appearance | Crystalline Solid | Flake or prismatic crystals | [5] |

| IUPAC Name | 2,4-dimethylbenzenesulfonic acid | 2,4-dimethylbenzenesulfonic acid hydrate | [3] |

Elemental Analysis: The First Stoichiometric Validation

Elemental Analysis (EA) provides the empirical formula of the compound. For 2,4-Xylenesulfonic acid monohydrate, the theoretical mass percentages are distinct from the anhydrous form, making EA a powerful initial tool for confirming the presence of water.

Causality: If the experimental mass percentages of Carbon, Hydrogen, and Sulfur align with the calculated values for the monohydrate, it provides the first piece of quantitative evidence for the C₈H₁₀O₃S · H₂O formula. A significant deviation would immediately flag an incorrect hydration state or the presence of impurities.

| Element | Theoretical % (Anhydrous) | Theoretical % (Monohydrate) |

| Carbon (C) | 51.60% | 47.05% |

| Hydrogen (H) | 5.41% | 5.92% |

| Sulfur (S) | 17.22% | 15.70% |

Spectroscopic Confirmation of the Organic Moiety

Spectroscopic methods are employed to confirm the core organic structure of 2,4-dimethylbenzenesulfonic acid. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic structure elucidation, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

-

Rationale: ¹H NMR confirms the substitution pattern on the aromatic ring and identifies all unique proton environments. The presence of labile protons (from -SO₃H and H₂O) can be investigated through solvent exchange.

-

Expected Signals (in DMSO-d₆):

-

~7.8 ppm (Singlet, 1H): Aromatic proton at C6 (adjacent to the -SO₃H group).

-

~7.2 ppm (Doublet, 1H): Aromatic proton at C5.

-

~7.1 ppm (Doublet, 1H): Aromatic proton at C3.

-

~2.5 ppm (Singlet, 3H): Methyl protons at C2.

-

~2.2 ppm (Singlet, 3H): Methyl protons at C4.

-

Broad Singlet: A broad, exchangeable signal corresponding to the acidic proton of the sulfonic acid and the two protons of the water molecule. Its integration value may be variable.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

-

Rationale: ¹³C NMR confirms the number of unique carbon atoms and their chemical environment (aromatic, methyl), validating the overall carbon framework.

-

Expected Signals (in DMSO-d₆):

-

~145-130 ppm: Four signals for the substituted aromatic carbons (C1, C2, C4, and the carbon bearing the sulfonic acid group).

-

~130-120 ppm: Two signals for the unsubstituted aromatic carbons (CH).

-

~20-25 ppm: Two distinct signals for the two methyl carbons.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer.

-

D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad signal from the -SO₃H and H₂O protons should diminish or disappear, confirming their labile nature.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary depending on the sample concentration and spectrometer sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups and hydrogen bonding, making it ideal for identifying the sulfonate group and the water of hydration.

-

Rationale: The presence of a strong, broad absorption band in the high-frequency region is a classic indicator of O-H stretching, characteristic of both the sulfonic acid and the water molecule. Specific vibrations for the S=O bonds provide definitive evidence of the sulfonate group.

-

Key Vibrational Bands:

-

3500-3000 cm⁻¹ (Broad, Strong): O-H stretching vibrations from the water molecule and the sulfonic acid hydroxyl group, indicative of strong hydrogen bonding.[6][7]

-

~1250-1120 cm⁻¹ (Strong): Asymmetric S=O stretching.

-

~1080-1030 cm⁻¹ (Strong): Symmetric S=O stretching.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

-

Experimental Protocol: ATR-FT-IR Spectroscopy

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the crystalline sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.

-

Rationale: While the water of hydration is typically lost under high vacuum and ionization conditions, HRMS confirms the mass and formula of the core organic structure with extremely high precision.

-

Expected Result (ESI Negative Mode):

-

Observed Ion: [M-H]⁻

-

Calculated Exact Mass for [C₈H₉O₃S]⁻: 185.0278

-

Measurement: The instrument should detect an m/z value within a very narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.[3]

-

Definitive Confirmation of the Monohydrate State

While spectroscopy strongly suggests the presence of water, it does not quantify it. The following methods are essential for proving the 1:1 stoichiometry of water to the acid molecule.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the gold standard for quantifying volatile components like water of hydration.

-

Causality: A distinct, single-step mass loss event prior to the decomposition of the organic molecule provides quantitative proof of the water content. The percentage of mass lost should directly correspond to the theoretical value for one water molecule.

-

Expected Result:

-

A weight loss of ~8.81% (the mass fraction of water in the monohydrate) observed at a temperature typically between 80°C and 150°C.

-

A stable plateau following this initial loss, before further decomposition occurs at higher temperatures.

-

Experimental Protocol: Thermogravimetric Analysis

-

Instrument Setup: Tare a TGA pan (typically platinum or alumina).

-

Sample Loading: Place 5-10 mg of the sample into the pan.

-

Method Parameters: Heat the sample from ambient temperature (~25°C) to ~400°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the percentage mass loss for each thermal event.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the ultimate arbiter of molecular structure, providing a three-dimensional map of electron density from which the precise position of each atom can be determined.

-

Rationale: This technique provides incontrovertible proof of the structure. It will not only confirm the connectivity of the 2,4-xylenesulfonic acid molecule but will also reveal the exact location of the water molecule within the crystal lattice and detail its hydrogen-bonding interactions with the sulfonate groups of adjacent molecules. This is the most authoritative evidence possible.

Integrated Analytical Workflow and Conclusion

The structural elucidation of 2,4-Xylenesulfonic acid monohydrate is a process of accumulating and synthesizing corroborating evidence. No single technique is sufficient, but together, they form a self-validating system.

Logical Elucidation Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Xylenesulfonic acid CAS#: 25321-41-9 [m.chemicalbook.com]

- 3. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 88-61-9(2,4-Xylenesulfonic Acid) | Kuujia.com [kuujia.com]

- 6. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of 2,4-Xylenesulfonic Acid Monohydrate: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Xylenesulfonic acid, a key intermediate and catalyst in various chemical processes, demands a robust and well-characterized synthetic protocol to ensure purity, consistency, and performance.[1] This guide provides a comprehensive overview of the synthesis of its stable monohydrate form, detailing the underlying chemical principles and offering field-proven methodologies for its characterization. We delve into the nuances of the electrophilic aromatic sulfonation of m-xylene, emphasizing control over reaction parameters to achieve high yield and isomeric purity. Furthermore, we present a multi-technique approach for structural elucidation and quality control, employing spectroscopic (NMR, IR), thermal (TGA), and chromatographic (HPLC) methods. This document is designed to equip researchers and development professionals with the necessary expertise to confidently synthesize and validate 2,4-xylenesulfonic acid monohydrate for their specific applications.

Introduction: The Versatility of 2,4-Xylenesulfonic Acid

2,4-Xylenesulfonic acid (2,4-XSA), also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid with significant industrial and laboratory applications.[2] Its utility stems from its strong acidic nature and its structure, which features both a hydrophilic sulfonic acid group and a hydrophobic dimethylbenzene moiety. This amphiphilic character makes it an effective hydrotrope, a compound that enhances the solubility of poorly soluble substances in aqueous solutions.

In the realm of drug development and chemical synthesis, 2,4-XSA serves primarily as a potent acid catalyst for reactions such as esterification, dehydration, and acetal formation.[1] Its stability and high acidity often provide advantages over milder catalysts. The monohydrate form is particularly relevant as it is often the most stable, crystalline, and easily handled form of the acid under ambient conditions. A thorough understanding of its synthesis and a rigorous characterization protocol are therefore paramount to ensuring its efficacy and the reproducibility of the processes in which it is employed.

Synthesis of 2,4-Xylenesulfonic Acid Monohydrate

The most direct and common method for synthesizing 2,4-XSA is the electrophilic aromatic sulfonation of m-xylene. This reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

The Chemistry: Electrophilic Aromatic Substitution

The sulfonation of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction.[3] The mechanism proceeds in three key steps:

-

Generation of the Electrophile: The active electrophile, sulfur trioxide (SO₃) or its protonated form (+SO₃H), is typically generated in situ from concentrated or fuming sulfuric acid (oleum).[3][4] The equilibrium in concentrated sulfuric acid generates the necessary species.

-

Formation of the Carbocation Intermediate: The π-electron system of the m-xylene ring acts as a nucleophile, attacking the electrophilic sulfur atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the final product.

The methyl groups on the xylene ring are activating and ortho-, para-directing. In m-xylene, the positions ortho and para to the two methyl groups are positions 2, 4, 5, and 6. Position 4 is sterically the most accessible and is activated by both methyl groups, making it the primary site of sulfonation.

Caption: Sulfonation mechanism of m-xylene.

Experimental Protocol: Controlled Sulfonation

This protocol is designed to maximize the yield of the desired 2,4-isomer while minimizing the formation of byproducts, such as sulfones.

Materials:

-

m-Xylene (Reagent Grade)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Heating mantle with magnetic stirring

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 mole equivalent of m-xylene.

-

Cooling: Place the flask in an ice bath to cool the m-xylene to approximately 0-5 °C. This initial cooling is critical to control the initial exotherm of the reaction.

-

Addition of Sulfuric Acid: Slowly add 1.5 mole equivalents of concentrated sulfuric acid (98%) dropwise to the stirred m-xylene. Maintain the temperature below 10 °C during the addition. The molar ratio is crucial; an excess of sulfuric acid drives the reaction to completion but can increase byproduct formation if not controlled.[5]

-

Controlled Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 70-80 °C using a heating mantle.[5] Maintain this temperature for 2-3 hours with vigorous stirring. Monitoring the temperature is essential, as temperatures above 80°C can lead to the formation of undesired sulfone byproducts.[5]

-

Reaction Quenching & Crystallization: After the reaction period, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice. This simultaneously quenches the reaction and precipitates the product, as the sulfonic acid is less soluble in the cold, diluted acid.

-

Isolation and Washing: Isolate the precipitated white solid by vacuum filtration. Wash the filter cake with several portions of cold, dilute brine to remove residual sulfuric acid and any unreacted m-xylene.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product is 2,4-xylenesulfonic acid monohydrate.

| Parameter | Value | Rationale |

| m-Xylene:H₂SO₄ Molar Ratio | 1 : 1.5 | Ensures complete reaction while managing byproduct formation.[5] |

| Initial Addition Temperature | 0-10 °C | Controls the initial exothermic reaction to prevent runaway and side reactions. |

| Reaction Temperature | 70-80 °C | Optimal temperature for achieving a good reaction rate without significant sulfone formation.[5] |

| Reaction Time | 2-3 hours | Sufficient time to drive the reaction to completion at the specified temperature. |

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and hydration state of the synthesized 2,4-xylenesulfonic acid monohydrate.

Caption: A multi-technique approach for characterization.

Spectroscopic Analysis

A. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For 2,4-xylenesulfonic acid, the spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. Two singlets will appear in the aliphatic region for the two methyl groups. A broad singlet, which is often exchangeable with D₂O, will correspond to the acidic proton of the sulfonic acid group and the water of hydration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six aromatic and two methyl carbons).

Protocol: NMR Sample Preparation

-

Accurately weigh 10-20 mg of the synthesized product.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

| ¹H NMR Signal | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Assignment |

| Aromatic H | ~7.6 | s | H-5 |

| Aromatic H | ~7.1 | d | H-6 |

| Aromatic H | ~7.0 | d | H-3 |

| Methyl H | ~2.5 | s | CH₃ at C-4 |

| Methyl H | ~2.2 | s | CH₃ at C-2 |

| Acidic/Water H | Variable, broad | s | -SO₃H and H₂O |

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the water of hydration is readily confirmed by this technique.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Place a small amount of the dry, crystalline product directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Water of Hydration) | 3500 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2980 - 2850 | Stretching |

| S=O | 1250 - 1120 | Asymmetric Stretching |

| S=O | 1080 - 1010 | Symmetric Stretching |

| S-O | 700 - 600 | Stretching |

The broad O-H stretching band is a key indicator of the presence of water in the crystal lattice, characteristic of a hydrate.[6]

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is essential for confirming the "monohydrate" designation by quantifying the water content. The technique measures the change in mass of a sample as a function of temperature.[7] Heating the monohydrate will cause the loss of water, resulting in a distinct mass loss step.[8][9]

-

Theoretical Water Content: The molecular weight of 2,4-XSA (C₈H₁₀O₃S) is 186.23 g/mol , and water (H₂O) is 18.02 g/mol .[2] The theoretical percentage of water in the monohydrate (C₈H₁₀O₃S·H₂O) is calculated as: (18.02 / (186.23 + 18.02)) * 100% = 8.82%

Protocol: TGA Measurement

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan.

-

Heat the sample under a nitrogen atmosphere from room temperature to ~200 °C at a rate of 10 °C/min.

-

Analyze the resulting thermogram for a mass loss step corresponding to the dehydration.

A measured mass loss of approximately 8.8% in the range of 100-150 °C provides strong evidence for the presence of one molecule of water of hydration.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the final product and quantifying any isomeric impurities. A reverse-phase method is typically effective.

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Prepare a solution of the product in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection: Inject 10 µL and run the gradient program.

The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method can effectively separate 2,4-XSA from unreacted starting materials and other xylenesulfonic acid isomers.[10][11]

Safety and Handling

2,4-Xylenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[12][13] The synthesis involves the use of concentrated sulfuric acid, which is also highly corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Handling: Avoid breathing dust or vapors.[12] In case of contact, immediately flush the affected area with copious amounts of water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic solutions must be neutralized before disposal.[14]

Conclusion

The synthesis of 2,4-xylenesulfonic acid monohydrate via the sulfonation of m-xylene is a robust and scalable process when key reaction parameters, particularly temperature and reagent stoichiometry, are carefully controlled. This guide provides a detailed framework for this synthesis. The subsequent characterization using a combination of NMR, IR, TGA, and HPLC ensures a comprehensive validation of the product's identity, hydration state, and purity. By adhering to these protocols, researchers and developers can confidently produce and qualify high-quality 2,4-xylenesulfonic acid monohydrate for its diverse applications in catalysis and chemical manufacturing.

References

-

Dai, H.-X., Stepan, A. F., Plummer, M. S., Zhang, Y.-H., & Yu, J.-Q. (2011). Divergent C-H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(18), 7222–7228. [Link]

-

The Role of 2,4-Xylenesulfonic Acid in Advanced Chemical Synthesis. (n.d.). Bisley International.[Link]

-

Mechanism of Sulphonation: Electrophilic Substitution Reaction. (2022, January 19). YouTube.[Link]

-

Sulfonation of Benzene. (n.d.). Chemistry Steps.[Link]

- Cerfontain, H. (1961). Aromatic sulphonation. Part I. The sulphonation of benzene, toluene, and the halogenobenzenes in concentrated aqueous sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 80(4), 296-306.

- Production method of high purity m-xylene-4-sulfonic acid.

- Qureshi, Z. S., Deshmukh, K. M., Jagtap, S. R., Nandurkar, N. S., & Bhanage, B. M. (2009). Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. Ultrasonics Sonochemistry, 16(3), 308-311.

-

2,4-Dimethylbenzenesulfonic acid. (n.d.). PubChem.[Link]

-

Fortenberry, R. C., & Crawford, T. D. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(1), 014305. [Link]

-

Properties of Hydrates (Experiment). (2021, September 22). Chemistry LibreTexts.[Link]

-

Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. (n.d.). ScienceDirect.[Link]

-

Wróblewska, A. A., & Wróblewski, W. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(20), 4689. [Link]

-

NAXCAT® XSA-90 SAFETY DATA SHEET. (n.d.). Nease Performance Chemicals.[Link]

-

Hydrates and Their Thermal Decompositions. (n.d.). Cengage.[Link]

-

Determining the Formula of a Hydrate. (n.d.). Le Moyne College.[Link]

-

Quantitative Analysis of Hydrates. (n.d.). Scribd.[Link]

-

SAFETY DATA SHEET - Toluene-4-sulfonic acid monohydrate. (2024, March 3). Carl ROTH.[Link]

-

Identification of Xylene Isomers in High-Pressure Liquid Chromatography Eluates by Raman Spectroscopy. (1997). Semantic Scholar.[Link]

-

Electronic Supplementary Material (ESI) for Soft Matter. (n.d.). Royal Society of Chemistry.[Link]

-

Sulfonation and Sulfation Processes. (n.d.). Chemithon.[Link]

-

¹H NMR spectra of calix[15]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. (n.d.). ResearchGate.[Link]

-

Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(59), 47352-47355. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2014, April 30). MicroSolv.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. slavensbiology.weebly.com [slavensbiology.weebly.com]

- 10. rsc.org [rsc.org]

- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 12. echemi.com [echemi.com]

- 13. neaseco.com [neaseco.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility Profile of 2,4-Xylenesulfonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Xylenesulfonic acid (also known as 2,4-dimethylbenzenesulfonic acid) is a strong organic acid with significant applications across various scientific and industrial domains.[1][2] Its monohydrate form is a common commercial product. A thorough understanding of its solubility profile is paramount for its effective utilization, whether as a catalyst in organic synthesis, a component in formulations, or a reagent in analytical methods.[1][3] In drug development, characterizing the solubility of acidic excipients like 2,4-xylenesulfonic acid is crucial for preformulation studies, ensuring product stability, and predicting potential interactions with active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known solubility characteristics of 2,4-xylenesulfonic acid monohydrate, discusses the key factors influencing its solubility, and presents detailed methodologies for its empirical determination.

Physicochemical Properties of 2,4-Xylenesulfonic Acid

A foundational understanding of the physicochemical properties of 2,4-xylenesulfonic acid is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃S | [4][5] |

| Molecular Weight | 186.23 g/mol (anhydrous) | [4][5] |

| Appearance | White to almost white powder or crystals | [6] |

| Melting Point | 58.0 to 64.0 °C | [7] |

| pKa (predicted) | -0.36 ± 0.50 | [6] |

| logP (estimated) | 1.390 | [8][9] |

The predicted pKa value indicates that 2,4-xylenesulfonic acid is a strong acid, a critical factor in its high aqueous solubility and its behavior in solutions of varying pH.[6]

Solubility Profile of 2,4-Xylenesulfonic Acid Monohydrate

The solubility of 2,4-xylenesulfonic acid is governed by its molecular structure, which features a hydrophobic aromatic ring with two methyl groups and a highly polar, hydrophilic sulfonic acid group.[10]

Aqueous Solubility

2,4-Xylenesulfonic acid exhibits high solubility in water.[10] The polar sulfonic acid group readily forms hydrogen bonds with water molecules, leading to what is described as "almost transparency" in aqueous solutions.[6][10][11] An estimated aqueous solubility at 25 °C is approximately 5.894 x 10⁴ mg/L.[12]

Solubility in Organic Solvents

-

High Solubility Expected: In polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.

-

Moderate to Low Solubility Expected: In less polar solvents such as ethyl acetate and dichloromethane.

-

Low to Insoluble Expected: In nonpolar solvents like hexane and toluene.

The presence of the two methyl groups on the benzene ring contributes to a slight increase in its solubility in organic solvents compared to simpler arylsulfonic acids.[2]

Factors Influencing Solubility

As a strong acid with a predicted pKa of -0.36, 2,4-xylenesulfonic acid will be fully ionized to its sulfonate anion across the entire aqueous pH range.[6] This ionization significantly enhances its aqueous solubility due to the strong ion-dipole interactions between the sulfonate anion and water molecules. Consequently, the solubility of 2,4-xylenesulfonic acid in aqueous media is expected to be largely independent of pH.

Logical Relationship: pH and Ionization State

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2,4-xylenesulfonic acid monohydrate to a series of vials containing the desired solvent (e.g., water, ethanol, buffered solutions). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2,4-xylenesulfonic acid monohydrate in 100% DMSO (e.g., 10 mM).

-

Dispensing: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells and mix.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time (typically 1-2 hours).

-

Detection of Precipitation: Measure the extent of precipitation in each well using a nephelometer or a turbidimeter, which detects light scattering caused by insoluble particles.

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Practical Implications of the Solubility Profile

The solubility characteristics of 2,4-xylenesulfonic acid are central to its utility in various applications:

-

Catalysis: Its high solubility in water and polar organic solvents allows it to be used as a homogeneous acid catalyst in a wide range of reactions. [1][10]* Formulations: In the detergent and cleaning industries, it and its salts act as hydrotropes, which are compounds that enhance the aqueous solubility of other, less soluble organic components. [3][13][14]* Pharmaceuticals: As an excipient, its high water solubility ensures it readily dissolves and does not interfere with the dissolution and absorption of the API. Its strong acidity, however, necessitates careful consideration of its potential to affect the pH of microenvironments within a formulation, which could impact the stability and solubility of pH-sensitive APIs.

-

Analytical Chemistry: In analytical methods, its solubility in various mobile phases is a key consideration for techniques like HPLC.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for 2,4-xylenesulfonic acid monohydrate, its qualitative solubility profile is well-understood. It is a strong organic acid with high solubility in water and polar organic solvents, a property that underpins its widespread use in catalysis and as a hydrotrope. For applications requiring precise solubility values, the standardized shake-flask and kinetic solubility assay protocols provided in this guide offer robust and reliable methods for their determination. A comprehensive understanding and empirical validation of its solubility in relevant solvent systems are critical for optimizing its performance in research, development, and industrial processes.

References

-

Navdeep Chemicals. Xylene Sulphonic Acid for Industrial Use. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 11). Industrial Applications of 2,4-Xylenesulfonic Acid: Beyond Resin Curing. [Link]

-

Nandadeep Chemicals. Xylene Sulfonic Acid (XSA) manufacturer. [Link]

-

The Good Scents Company. xylene sulfonic acid, 25321-41-9. [Link]

-

Santos. (2021, March). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. [Link]

-

PubChem. 2,4-Dimethylbenzenesulfonic acid. [Link]

-

ResearchGate. (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

- Google Patents.

-

Wikipedia. Sulfonic acid. [Link]

-

Kuujia.com. 88-61-9(2,4-Xylenesulfonic Acid). [Link]

-

PMC. Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]

-

Semantic Scholar. Solubility Temperature Dependence Predicted from 2D Structure. [Link]

-

ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

-

Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. [Link]

Sources

- 1. Xylene Sulphonic Acid for Industrial Use [navdeep.com]

- 2. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]

- 3. Xylene Sulfonic Acid (XSA) manufacturer ptsa, p3sa, thiophenol, furosemide, lasamide, 1-fluronaphthalene, benzenethiol manufacturer [nandadeepchemicals.com]

- 4. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [chemicalbook.com]

- 7. 88-61-9(2,4-Xylenesulfonic Acid) | Kuujia.com [kuujia.com]

- 8. 2,4-Xylenesulfonic acid | 25321-41-9 [chemicalbook.com]

- 9. 2,4-Xylenesulfonic acid CAS#: 25321-41-9 [m.chemicalbook.com]

- 10. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 11. echemi.com [echemi.com]

- 12. xylene sulfonic acid, 25321-41-9 [thegoodscentscompany.com]

- 13. nbinno.com [nbinno.com]

- 14. santos.com [santos.com]

Thermal Stability of 2,4-Xylenesulfonic Acid Monohydrate: A Methodological Approach to Characterization and Safety

An In-Depth Technical Guide

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 2,4-xylenesulfonic acid monohydrate (C₈H₁₂O₄S, CAS No: 58811-92-0).[1] While serving as a crucial acidic catalyst in various chemical processes, particularly for phenolic and furan resins, a detailed public record of its thermal decomposition profile is conspicuously absent from scientific literature and safety data sheets.[2][3][4][5] This document outlines the theoretical underpinnings and a robust, self-validating experimental protocol using Simultaneous Thermal Analysis (TGA-DSC) to characterize its dehydration, decomposition, and associated thermal events. We will explore the anticipated decomposition pathway based on analogous sulfonic acid compounds and detail the necessary safety protocols for handling its potentially hazardous thermal byproducts, such as sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7] This guide is intended for researchers, safety professionals, and drug development scientists who require a thorough understanding of this compound's behavior at elevated temperatures.

Introduction and Scientific Context

2,4-Xylenesulfonic acid is an aromatic sulfonic acid widely employed as a strong acid catalyst. It is typically supplied as a monohydrate, where a single water molecule is incorporated into the crystal structure. The presence of this water of hydration is significant, as its release represents the first critical thermal event the compound undergoes upon heating.

Understanding the thermal stability of any chemical compound is paramount for ensuring safe storage, handling, and use in manufacturing or laboratory settings. For 2,4-xylenesulfonic acid monohydrate, this involves determining:

-

The temperature at which it loses its water of hydration.

-

The melting point of the subsequent anhydrous form.

-

The onset temperature of thermal decomposition.

-

The nature of the decomposition process (e.g., endothermic or exothermic).

-

The gaseous byproducts evolved during decomposition.

This guide will leverage the principles of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to establish a definitive methodology for acquiring this critical data.

Core Analytical Techniques: Simultaneous Thermal Analysis (TGA-DSC)

To achieve a comprehensive thermal profile, the recommended approach is Simultaneous Thermal Analysis (STA), which combines TGA and DSC into a single experiment on one sample.[8] This ensures that the measured weight loss (TGA) and heat flow changes (DSC) are perfectly correlated, as they occur under identical conditions (atmosphere, heating rate, etc.).[9]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is ideal for quantifying events like dehydration and decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It detects thermal events such as melting, crystallization, and exothermic or endothermic decompositions.[11]

The combination of these techniques provides a powerful, multi-faceted view of a material's thermal behavior.[12]

Anticipated Thermal Profile and Decomposition Pathway

Stage 1: Dehydration The initial event will be the loss of the water molecule. This will be observed as:

-

TGA: A distinct mass loss corresponding to the molar mass of water (approx. 8.82% of the total mass of the monohydrate).

-

DSC: A sharp endothermic peak, representing the energy required to break the bonds holding the water molecule within the crystal lattice. This process is analogous to the moisture evaporation seen in other hydrated pharmaceutical compounds.[11]

Stage 2: Melting Following dehydration, the resulting anhydrous 2,4-xylenesulfonic acid may melt. This would be observed as a sharp endothermic peak in the DSC signal with no corresponding mass loss in the TGA signal. It is possible for decomposition to begin before or during melting, which would complicate the thermogram.

Stage 3: Decomposition The decomposition of the anhydrous acid is expected to be a multi-step process:

-

Desulfonation: The sulfonic acid group (-SO₃H) is typically the least stable part of the molecule. Its cleavage will likely result in the evolution of sulfur dioxide (SO₂) gas.[14] This would be seen as a significant mass loss in the TGA curve and a complex signal in the DSC (potentially exothermic).

-

Aromatic Ring Fragmentation: At higher temperatures, the remaining xylene ring will fragment. This process releases toxic and flammable fumes, including carbon monoxide and carbon dioxide.[6][7]

The following diagram illustrates this hypothesized decomposition pathway.

Caption: Hypothesized thermal event pathway for 2,4-xylenesulfonic acid monohydrate.

Self-Validating Experimental Protocol for TGA-DSC Analysis

This protocol is designed to be a self-validating system, providing accurate and reproducible data on the thermal stability of 2,4-xylenesulfonic acid monohydrate.

4.1. Instrumentation and Consumables

-

Instrument: Simultaneous Thermal Analyzer (TGA-DSC).[8]

-

Crucibles: Aluminum or platinum crucibles (platinum is preferred for higher temperature stability). Use a pierced or open lid to allow evolved gases to escape.

-

Purge Gas: High-purity nitrogen (99.999%) at a controlled flow rate (e.g., 50 mL/min). An inert atmosphere prevents oxidative side reactions.

-

Balance: Calibrated microbalance with a sensitivity of at least 0.1 µg.

4.2. Experimental Workflow

The following diagram outlines the step-by-step workflow for the analysis.

Caption: TGA-DSC experimental workflow for thermal stability analysis.

4.3. Detailed Step-by-Step Methodology

-

Instrument Calibration: Before analysis, ensure the instrument's temperature, heat flow, and mass signals are calibrated using certified reference materials (e.g., Indium for temperature and heat flow, certified weights for mass). This step is critical for data trustworthiness.

-

Sample Preparation:

-

Tare a clean aluminum or platinum crucible on the microbalance.

-

Carefully place 3-5 mg of 2,4-xylenesulfonic acid monohydrate into the crucible. A small sample size minimizes thermal gradients and ensures intimate contact with the sensor.

-

Record the initial mass precisely.

-

-

Instrument Programming:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the nitrogen purge gas flow rate. The flow ensures an inert environment and efficiently removes gaseous decomposition products.

-

Program the temperature profile:

-

-

Data Acquisition and Analysis:

-

Initiate the experiment. The instrument will simultaneously record mass loss (TGA), the derivative of mass loss (DTG), and differential heat flow (DSC).

-

Analyze the TGA Curve:

-

Determine the percentage mass loss for each distinct step. Compare the first mass loss to the theoretical percentage of water in the monohydrate.

-

Identify the onset temperature of decomposition, typically defined as the temperature at which a significant deviation from the baseline occurs.

-

-

Analyze the DSC Curve:

-

Identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine peak temperatures and integrate peak areas to quantify the enthalpy of transitions.

-

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Anticipated and Theoretical Thermal Analysis Data

| Thermal Event | Parameter | Theoretical Value | Expected Observation |

| Dehydration | Mass Loss (%) | 8.82% | ~8-9% |

| Onset Temperature (°C) | N/A | To be determined | |

| DSC Peak | Endotherm | Sharp endothermic peak | |

| Decomposition | Onset Temperature (°C) | N/A | To be determined |

| Mass Loss (%) | > 80% | Significant, multi-step loss | |

| DSC Peak(s) | N/A | Complex endo/exothermic profile | |

| Residue | Final Mass at 600°C (%) | N/A | < 10% (expected) |

Safety Considerations for Thermal Analysis

Handling the thermal decomposition of 2,4-xylenesulfonic acid requires strict safety protocols due to the evolution of toxic gases.

-

Ventilation: The TGA instrument must be housed in a well-ventilated laboratory and its exhaust vented into a fume hood or other suitable extraction system.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and appropriate gloves, should be worn at all times.[17]

-

Gas Monitoring: When heating sulfur-containing compounds, be aware of the potential release of SO₂ and SO₃.[6] These gases are corrosive and toxic upon inhalation.

-

Post-Experiment Handling: Allow the instrument and sample residue to cool completely before removal. Handle the residue as potentially hazardous waste according to institutional guidelines.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the comprehensive thermal analysis of 2,4-xylenesulfonic acid monohydrate. By employing Simultaneous Thermal Analysis (TGA-DSC) and adhering to the detailed protocol, researchers can reliably determine the critical temperature limits for its dehydration and decomposition. This data is essential for establishing safe handling procedures, defining processing parameters, and ensuring the overall stability and safety of formulations and reactions involving this compound. The proposed framework serves as a template for rigorous characterization, bridging a critical knowledge gap in the public domain.

References

-

Nease Performance Chemicals. (2014, June 7). NAXCAT® XSA-90 SAFETY DATA SHEET. Retrieved from [Link]

-

PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

NIH. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]

-

PubChem. (n.d.). Xylene Sulfonic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,4-Xylenesulfonic Acid Monohydrate. Retrieved from [Link]

-

Lucideon. (n.d.). Thermal Analysis of Materials using TGA, TMA and DSC. Retrieved from [Link]

-

NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

-

Henven. (n.d.). HQT-1/2/3/4 Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

- Google Patents. (n.d.). US2848483A - Separation of xylenes.

-

MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

-

ResearchGate. (2025, December 30). Kinetics Study on Thermal Degradation of Polystyrene and Sulfonated Polystyrene from Styrofoam Waste. Retrieved from [Link]

-

MDPI. (n.d.). Study on the High-Temperature Reaction Kinetics of Solid Waste-Based High Belite Sulphoaluminate Cement Containing Residual Gypsum in Clinker. Retrieved from [Link]

-

ResearchGate. (2025, November 26). Thermal degradation studies of polystyrene sulfonic and polyacrylic carboxylic cationites. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. neaseco.com [neaseco.com]

- 4. 2,4-Xylenesulfonic acid CAS#: 25321-41-9 [m.chemicalbook.com]

- 5. 2,4-Xylenesulfonic acid | 25321-41-9 [chemicalbook.com]

- 6. XYLENESULFONIC ACID, SODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Henven | Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis [cn-henven.com]

- 10. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

- 11. tainstruments.com [tainstruments.com]

- 12. azom.com [azom.com]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. researchgate.net [researchgate.net]

- 15. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

Spectroscopic Characterization of 2,4-Xylenesulfonic Acid Monohydrate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Xylenesulfonic acid monohydrate (CAS No: 58811-92-0), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

2,4-Xylenesulfonic acid monohydrate, with the molecular formula C₈H₁₂O₄S, is an aromatic sulfonic acid that exists as a hydrated crystalline solid.[1][2] The presence of two methyl groups on the benzene ring, a sulfonic acid functional group, and a molecule of water of hydration dictates its chemical and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its role in chemical reactions. This guide delves into the core spectroscopic techniques used to elucidate the structure of 2,4-Xylenesulfonic acid monohydrate, providing both the data and the scientific rationale behind the interpretation.

Molecular Structure

The molecular structure of 2,4-Xylenesulfonic acid monohydrate consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonic acid group at position 1. The monohydrate form incorporates one molecule of water into its crystal lattice.

Caption: Molecular structure of 2,4-Xylenesulfonic acid with its associated water of hydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Xylenesulfonic acid monohydrate, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,4-Xylenesulfonic acid reveals the number of different types of protons and their neighboring environments. The data presented below is for the anhydrous form, which is expected to be very similar to the monohydrate in aprotic solvents, with the exception of an additional, exchangeable water peak. In protic solvents like D₂O, the acidic proton of the sulfonic acid and the protons of the water molecule will exchange with the deuterium from the solvent and will not be observed.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Xylenesulfonic acid monohydrate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹H NMR Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.63 | d | 1H | H-6 (aromatic) |

| ~6.99 | d | 1H | H-5 (aromatic) |

| ~6.96 | s | 1H | H-3 (aromatic) |

| ~2.50 | s | 3H | CH₃ at C-4 |

| ~2.25 | s | 3H | CH₃ at C-2 |

| Variable | br s | 2H | SO₃H and H₂O (exchangeable) |

Data is based on spectra of the anhydrous form in DMSO-d₆ and may vary slightly for the monohydrate.[3]

Interpretation:

-

The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring. The downfield shift of the proton at H-6 is attributed to the deshielding effect of the adjacent electron-withdrawing sulfonic acid group.

-

Two singlets in the aliphatic region correspond to the two non-equivalent methyl groups.

-

A broad singlet, which may vary in position and intensity, is expected for the acidic proton of the sulfonic acid and the protons of the water molecule due to chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent as for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Data Summary

| Chemical Shift (ppm) | Assignment |

| ~144.7 | C-1 (ipso) |

| ~139.0 | C-4 (ipso) |

| ~131.4 | C-2 (ipso) |

| ~128.8 | C-6 |

| ~125.9 | C-5 |

| ~123.8 | C-3 |

| ~21.3 | CH₃ at C-4 |

| ~19.8 | CH₃ at C-2 |

Note: The assignments are based on typical chemical shifts for substituted benzenes and may require 2D NMR experiments for unambiguous confirmation.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-Xylenesulfonic acid monohydrate, the IR spectrum is particularly useful for confirming the presence of the sulfonic acid group and the water of hydration.

Experimental Protocol: IR Spectroscopy

-